Coelonin

描述

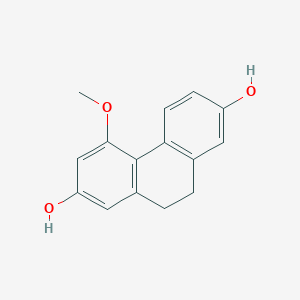

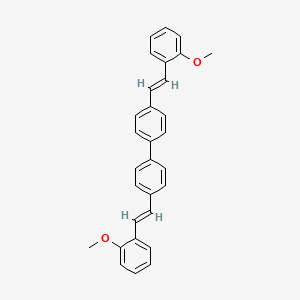

Coelonin is a dihydrophenanthrene with anti-inflammation activity . It is known to inhibit LPS-induced PTEN phosphorylation .

Synthesis Analysis

The biosynthesis of this compound involves several metabolic pathways including phenylpropane biosynthesis, starch and sucrose metabolic, cyanoamino acid metabolism, gluconeogenesis and glycolysis, and phenylalanine metabolism . The correlation analysis between gene expression and this compound content has led to the identification of differential genes related to this compound metabolism .Molecular Structure Analysis

This compound has a molecular formula of C15H14O3 . Its average mass is 242.270 Da and its monoisotopic mass is 242.094299 Da .Chemical Reactions Analysis

This compound significantly inhibits LPS-induced interleukin-1 (IL-1), interleukin-6 (IL-6) and tumor necrosis factor- (TNF- ) expression .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 507.3±50.0 °C at 760 mmHg, and a flash point of 260.6±30.1 °C . It has a molar refractivity of 68.8±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 186.9±3.0 cm3 .科学研究应用

抗炎和抗纤维化特性

- 空气污染缓解中的 Coelonin:this compound 在保护巨噬细胞免受 PM2.5(空气污染中常见的细颗粒物)引起的损伤方面显示出潜力。它通过抑制炎症通路(如 TLR4/NF-κB/COX-2 信号和 NLRP3 炎性小体激活)发挥作用 (Bao 等人,2023 年)。

- Bletilla striata 中的抗炎成分:源自 Bletilla striata 的 this compound 显着抑制 IL-1β、IL-6 和 TNF-α 等炎症标志物,影响关键炎症调节剂和通路。它表明在抗炎疗法中具有潜在作用 (Jiang 等人,2019 年)。

在呼吸系统健康中的应用

- 对抗 PM2.5 引起的肺损伤:this compound 对 PM2.5 暴露引起的肺部疾病显示出保护作用。其抗炎特性减少了肺上皮细胞的损伤,使其成为治疗呼吸系统疾病的潜在候选者 (Cheng 等人,2021 年)。

化学分析和分离

- 化学结构和分离:专注于 this compound 化学结构的研究,例如从兰花 Eria flava 中分离,为其在各个科学领域的潜在应用提供了基础知识 (Majumder & Banerjee,1988 年)。

糖尿病管理的潜力

- α-葡萄糖苷酶抑制活性:在石斛中发现的 this compound 表现出显着的 α-葡萄糖苷酶抑制活性,表明其在糖尿病管理中的潜力 (Sarakulwattana 等人,2018 年)。

植物来源中的含量差异

- This compound 含量差异:比较不同来源的 Bletilla striata 中 this compound 含量研究表明区域和物种特异性差异,这对于质量控制和育种实践非常重要 (Jiang 等人,2019 年)。

作用机制

Target of Action

Coelonin, a dihydrophenanthrene compound, primarily targets interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These are key inflammatory regulators that play a significant role in the body’s immune response. Additionally, this compound also targets nuclear factor-kappa B (NF-κB) and phosphatase and tensin homologue on chromosome ten (PTEN) , which are crucial in regulating cellular processes such as inflammation and cell cycle progression.

Mode of Action

This compound interacts with its targets by inhibiting their expression or activation. It significantly inhibits LPS-induced IL-1β, IL-6, and TNF-α expression . Furthermore, it inhibits LPS-induced PTEN phosphorylation in a dose-dependent manner . This leads to a reduction in the activation of NF-κB and degradation of cyclin-dependent kinase inhibitor 1B (p27 Kip1) .

Biochemical Pathways

This compound affects the phosphatidylinositol-3-kinases/ v-akt murine thymoma viral oncogene homolog (PI3K/AKT) pathway . By inhibiting PTEN phosphorylation, it negatively regulates this pathway, leading to the inhibition of NF-κB activation and p27 Kip1 degradation . This suggests that this compound may play an anti-inflammatory and cell-cycle regulation role through the PTEN/AKT pathway .

Result of Action

The molecular and cellular effects of this compound’s action include the significant down-regulation of IL-1β, IL-6, and TNF-α expression . It also results in the inhibition of NF-κB activation and p27 Kip1 degradation . These effects suggest that this compound may have anti-inflammatory activity and may regulate the cell cycle .

安全和危害

生化分析

Biochemical Properties

Coelonin interacts with several key biomolecules in biochemical reactions. It significantly inhibits the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at a concentration of 2.5 μg/mL .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways and gene expression. It inhibits lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with and inhibiting the phosphorylation of phosphatase and tensin homologue on chromosome ten (PTEN), a negative regulator of the phosphatidylinositol-3-kinases/ v-akt murine thymoma viral oncogene homolog (PI3K/AKT) pathway . This results in the inhibition of NF-κB activation and degradation of cyclin-dependent kinase inhibitor 1B (p27 Kip1), another downstream molecule regulated by PTEN .

Temporal Effects in Laboratory Settings

It has been shown to inhibit LPS-induced PTEN phosphorylation in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway, where it acts as a negative regulator

属性

IUPAC Name |

4-methoxy-9,10-dihydrophenanthrene-2,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h4-8,16-17H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPGAHUCKDKQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319163 | |

| Record name | Coelonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82344-82-9 | |

| Record name | Coelonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82344-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coelonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82344-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)